

An In-depth Technical Guide to 5-Chloro-1H-indazol-6-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-1H-indazol-6-amine

Cat. No.: B172252

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

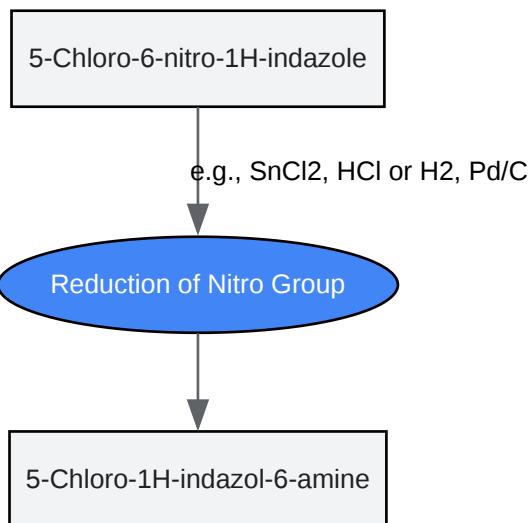
Abstract

5-Chloro-1H-indazol-6-amine is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. As a member of the indazole family, a privileged scaffold in pharmaceutical development, this compound holds potential for the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the core physicochemical properties, a putative synthesis protocol, and an exploration of the potential biological activities and associated signaling pathways of **5-Chloro-1H-indazol-6-amine**. The information is presented to support further research and development efforts in this promising area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for **5-Chloro-1H-indazol-6-amine** is not extensively available in the public domain, a compilation of known and predicted data is presented below.

Table 1: Physicochemical Properties of **5-Chloro-1H-indazol-6-amine**


Property	Value	Source
Molecular Formula	C ₇ H ₆ CIN ₃	PubChem[1]
Molecular Weight	167.6 g/mol	PubChem[2]
CAS Number	100960-35-8	ChemBK[3]
Predicted XlogP	1.5	PubChemLite[4]
Melting Point	No experimental data available. The related isomer, 1H-Indazol-5-amine, has a melting point of 172 - 178 °C. [5]	-
Boiling Point	No experimental data available.	-
Solubility	No experimental data available. The parent compound, 5-chloro-1H-indazole, is sparingly soluble in water.[6]	-
pKa	No experimental data available. The predicted pKa for the related 5-chloro-1H-indazole is 12.81±0.40.[6]	-

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-Chloro-1H-indazol-6-amine** is not readily found in peer-reviewed literature. However, based on established synthetic methodologies for related indazole derivatives, a plausible synthetic route can be proposed. A potential pathway involves the reduction of a nitro-precursor, a common strategy for the introduction of an amino group onto an aromatic ring.

Proposed Synthesis Workflow:

The synthesis of **5-Chloro-1H-indazol-6-amine** could likely be achieved from a suitable nitro-substituted indazole precursor. A potential starting material would be 5-chloro-6-nitro-1H-indazole. The key transformation would be the reduction of the nitro group to an amine.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **5-Chloro-1H-indazol-6-amine**.

Experimental Protocol: Reduction of a Nitro-Indazole Precursor (General Method)

This protocol is a general representation for the reduction of a nitroaromatic compound and would need to be optimized for the specific synthesis of **5-Chloro-1H-indazol-6-amine**.

Materials:

- 5-Chloro-6-nitro-1H-indazole (starting material)
- Tin(II) chloride dihydrate (SnCl_2) or Palladium on carbon (Pd/C)
- Concentrated Hydrochloric Acid (HCl) (if using SnCl_2)
- Ethanol or Methanol (solvent)
- Sodium bicarbonate (NaHCO_3) or Sodium hydroxide (NaOH) solution
- Ethyl acetate (for extraction)

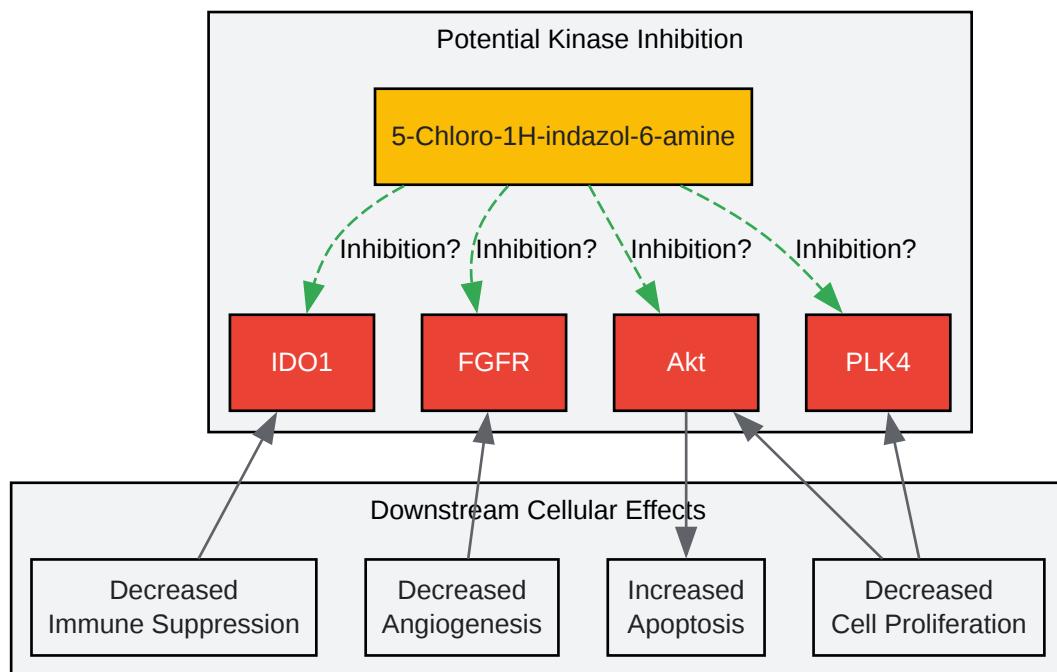
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Magnetic stirrer and heating mantle
- Standard laboratory glassware

Procedure using Tin(II) Chloride:

- To a solution of 5-chloro-6-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate.
- Add concentrated hydrochloric acid dropwise to the stirred mixture.
- Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude **5-Chloro-1H-indazol-6-amine** by column chromatography or recrystallization.

Procedure using Catalytic Hydrogenation:

- Dissolve 5-chloro-6-nitro-1H-indazole in methanol or ethanol in a hydrogenation vessel.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).


- Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the filter cake with the solvent used for the reaction.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude **5-Chloro-1H-indazol-6-amine** as described above.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **5-Chloro-1H-indazol-6-amine** are limited, the broader class of 6-substituted aminoindazoles has demonstrated significant potential as anticancer agents.^{[6][7][8]} These compounds are being investigated as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Potential Signaling Pathway Involvement:

Based on the activity of related compounds, **5-Chloro-1H-indazol-6-amine** could potentially modulate signaling pathways involved in cell proliferation, survival, and immune response.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indazol-6-amine, 5-chloro- [chembk.com]
- 4. PubChemLite - 5-chloro-1h-indazol-6-amine (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-1H-indazol-6-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b172252#physicochemical-properties-of-5-chloro-1h-indazol-6-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com